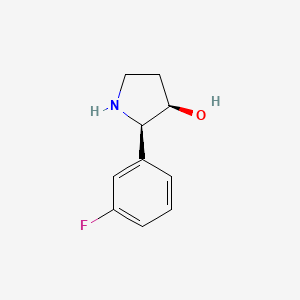![molecular formula C16H17N3O4 B2418581 N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 1797015-76-9](/img/structure/B2418581.png)
N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les caractéristiques structurales du composé en font un candidat intéressant pour le développement de médicaments anticancéreux. Les chercheurs ont exploré son potentiel en tant qu’agent cytotoxique contre les cellules cancéreuses. Des recherches plus approfondies sur son mécanisme d’action et son efficacité dans l’inhibition de la croissance tumorale sont nécessaires .
Activité anti-inflammatoire
Étant donné l’importance de la gestion des maladies liées à l’inflammation, les composés ayant des propriétés anti-inflammatoires sont très recherchés. Des études préliminaires suggèrent que notre composé pourrait présenter des effets anti-inflammatoires. Les chercheurs ont évalué son impact sur les voies inflammatoires et la production de cytokines .
Applications antimicrobiennes
Le squelette hétérocyclique du composé pourrait contribuer à son activité antimicrobienne. Des recherches ont exploré son potentiel en tant qu’agent antibactérien, antifongique ou antiviral. Comprendre son mode d’action et sa spécificité contre les cibles microbiennes est crucial pour son développement futur .
Potentiel antioxydant
La présence d’atomes d’azote et d’oxygène dans le composé suggère de possibles propriétés antioxydantes. Les chercheurs ont étudié sa capacité à piéger les radicaux libres et à protéger les cellules du stress oxydatif. Élucider ses mécanismes antioxydants pourrait conduire à des applications thérapeutiques .
Effets antidiabétiques
Les composés qui modulent le métabolisme du glucose sont précieux dans la gestion du diabète. Notre composé a été étudié pour son potentiel en tant qu’agent antidiabétique. Des études ont exploré son impact sur la sensibilité à l’insuline, l’absorption du glucose et les voies associées .
Propriétés neuroprotectrices
Le système nerveux central pourrait bénéficier de composés ayant des effets neuroprotecteurs. Les chercheurs ont examiné la capacité de notre composé à protéger les neurones des dommages, contribuant potentiellement aux traitements des maladies neurodégénératives .
Applications cardiovasculaires
Les propriétés pharmacologiques diverses du composé peuvent s’étendre à la santé cardiovasculaire. Des recherches ont exploré son impact sur les vaisseaux sanguins, la fonction cardiaque et le métabolisme lipidique. Des études supplémentaires sont nécessaires pour valider son potentiel dans ce domaine .
Autres activités biologiques
Au-delà des domaines mentionnés, la polyvalence de notre composé ouvre des voies de recherche dans des domaines tels que la cicatrisation des plaies, l’immunomodulation et l’inhibition enzymatique. Sa structure unique justifie une exploration continue dans divers contextes biologiques .
En résumé, « N-((1-méthyl-1,4,6,7-tétrahydropyrano[4,3-c]pyrazol-3-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide » est prometteur dans diverses applications scientifiques. Les chercheurs devraient continuer à étudier ses propriétés et ses mécanismes pour libérer tout son potentiel dans la découverte de médicaments et les interventions thérapeutiques. 🌟 .
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-19-13-4-5-21-8-11(13)12(18-19)7-17-16(20)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,7-9H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFGMGJFWBZPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2418498.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)
![6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2418503.png)
![1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea](/img/structure/B2418504.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2418508.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)

![METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE](/img/structure/B2418519.png)
![4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2418520.png)
